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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine 1-oxide

Cat. No.: B1441861

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridine 1-
oxide, a key heterocyclic building block in medicinal chemistry and materials science. This
document moves beyond a simple data sheet to offer in-depth analysis and expert
interpretation of its core properties and spectral data, empowering researchers to confidently
utilize this compound in their synthetic endeavors.

Core Compound Identity and Properties

2-Bromo-5-fluoropyridine 1-oxide is a halogenated pyridine derivative that serves as a
versatile intermediate in the synthesis of more complex molecules. The introduction of the N-
oxide functionality significantly alters the electronic properties of the pyridine ring, influencing
its reactivity in subsequent chemical transformations.

Chemical Structure:
Figure 1: Chemical structure of 2-Bromo-5-fluoropyridine 1-oxide.

Core |ldentification:
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Identifier Value Source

CAS Number 935534-39-7 BLD Pharm[1]
Molecular Formula CsHsBrFNO PubChemLite[2]
Molecular Weight 191.99 g/mol PubChemLite[2]

INChl=1S/C5H3BrFNO/c6-5-2- .
InChl PubChemLite[2]
1-4(7)3-8(5)9/h1-3H

C1=CC(=--INVALID-LINK-- _
SMILES PubChemLite[2]
[O-])Br

Predicted Spectral Data and Interpretation

While comprehensive, experimentally verified spectral data for 2-Bromo-5-fluoropyridine 1-
oxide is not readily available in public databases, we can predict its spectral characteristics
with a high degree of confidence based on established principles and data from analogous
substituted pyridine N-oxides.[3][4]

Predicted 'H NMR Spectral Data

The *H NMR spectrum is anticipated to display three distinct signals in the aromatic region,
corresponding to the three protons on the pyridine ring. The N-oxide group generally causes a
downfield shift of the ring protons compared to the parent pyridine.

Predicted *H NMR Data (in CDClIs, 400 MHz):
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] Predicted
Predicted . )
] ) Predicted Coupling .
Proton Chemical Shift o Rationale
Multiplicity Constants (J,
(3, ppm)
Hz)
Ortho to the
bromine,
J(H3-H4) = 8-9, ]
H-3 7.10-7.30 dd influenced by
J(H3-F) = 3-4 _
both the N-oxide
and fluorine.
Coupled to two
J(H4-H3) = 8-9, _
adjacent protons
H-4 7.40 - 7.60 ddd J(H4-F) = 8-9, _
and the fluorine
J(H4-H6) = 2-3
atom.
Alpha to the N-
oxide,
H-6 8.10 - 8.30 d J(H6-F) = 3-4 o
significantly
deshielded.

Rationale: The proton at the 6-position is expected to be the most deshielded due to its
proximity to the electron-withdrawing N-oxide group. The fluorine atom will introduce
characteristic splitting patterns (J-coupling) for the protons at positions 3 and 4.

Predicted **C NMR Spectral Data

The 13C NMR spectrum will provide insights into the carbon framework of the molecule. The N-
oxide and halogen substituents will have a pronounced effect on the chemical shifts of the
carbon atoms.

Predicted 3C NMR Data (in CDCls, 100 MHz):
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Predicted Chemical Shift

Carbon Rationale
(3, ppm)

Attached to bromine and

C-2 140 - 145 adjacent to the N-oxide,
expected to be deshielded.
Influenced by the adjacent

C-3 120 - 125 bromine and the fluorine atom
three bonds away.
Coupled to fluorine, showing a

C-4 125-130 o _
characteristic C-F coupling.
Directly attached to the highly
electronegative fluorine atom,

155 - 160 (d, LJCF = 240-250 o
C-5 Ho) resulting in a large one-bond
z

C-F coupling constant and
significant deshielding.
Alpha to the N-oxide,

C-6 135-140

deshielded.

Rationale: The carbon directly bonded to fluorine (C-5) will exhibit the largest chemical shift and
a significant one-bond coupling constant. The carbons adjacent to the N-oxide (C-2 and C-6)

will also be deshielded.

Predicted Infrared (IR) Spectral Data

The IR spectrum is a valuable tool for identifying key functional groups. For 2-Bromo-5-

fluoropyridine 1-oxide, the most characteristic vibrations will be associated with the N-O bond

and the C-F and C-Br bonds.

Predicted Key IR Absorptions:
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Wavenumber (cm~?) Intensity Assignment
) Aromatic C=C and C=N

~1600 Medium-Strong )

stretching
~1250 - 1300 Strong N-O stretching vibration
~1200 - 1250 Strong C-F stretching vibration
~1000 - 1100 Medium Aromatic C-H in-plane bending

Aromatic C-H out-of-plane
~800 - 900 Strong )

bending
~500 - 600 Medium C-Br stretching vibration

Rationale: The N-O stretching vibration in pyridine N-oxides is a strong and characteristic band,
typically appearing in the 1200-1300 cm~* region. The C-F and C-Br stretching vibrations are
also expected to be prominent.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 2-Bromo-5-fluoropyridine 1-oxide, the presence of bromine will result in
a characteristic isotopic pattern for the molecular ion peak.

Predicted MS Fragmentation:
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mlz lon Rationale

Molecular ion peak, showing
191/193 [M]* the characteristic M/M+2

isotopic pattern for bromine.

Loss of the oxygen atom from

the N-oxide, a common

175/177 [M-O]* _
fragmentation pathway for N-
oxides.

112 [M-Br]* Loss of the bromine atom.
Subsequent loss of oxygen

96 [M-Br-O]*

after the loss of bromine.

Rationale: The most characteristic feature in the mass spectrum will be the isotopic signature of
bromine (“°Br and 8!Br in approximately a 1:1 ratio). The loss of the oxygen atom from the N-
oxide is a very common and often prominent fragmentation pathway.

Experimental Protocols: Synthesis and
Characterization Workflow

The synthesis of 2-Bromo-5-fluoropyridine 1-oxide typically involves the oxidation of the
parent 2-Bromo-5-fluoropyridine. A general workflow for its synthesis and characterization is
outlined below.

Synthesis Protocol: Oxidation of 2-Bromo-5-
fluoropyridine

This protocol is based on general procedures for the N-oxidation of pyridines.
Materials:
e 2-Bromo-5-fluoropyridine

» meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
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Dichloromethane (DCM) or other suitable solvent

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 2-Bromo-5-fluoropyridine in a suitable solvent such as dichloromethane.

Cool the solution in an ice bath.

Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 5
°C.

Allow the reaction to stir at room temperature and monitor its progress by thin-layer
chromatography (TLC).

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same solvent.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-5-
fluoropyridine 1-oxide.

Characterization Workflow

A standard workflow for the characterization of the synthesized product is depicted below.

Figure 2: A typical workflow for the synthesis and characterization of 2-Bromo-5-

fluoropyridine 1-oxide.
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Conclusion

2-Bromo-5-fluoropyridine 1-oxide is a valuable synthetic intermediate with distinct spectral
properties that are predictable based on its structure and comparison with analogous
compounds. This guide provides researchers with the foundational knowledge and expected
analytical data necessary for the successful identification and application of this compound in
their research. The provided protocols and workflow diagrams serve as a practical starting
point for its synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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